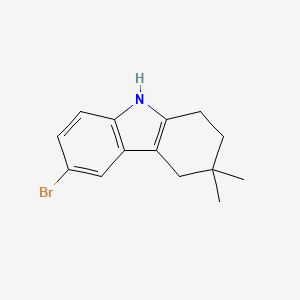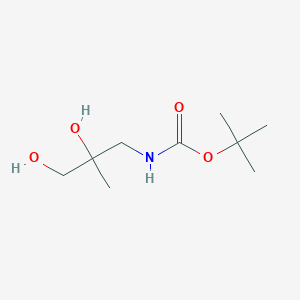![molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Übersicht
Beschreibung
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Oxazolo[4,5-C]pyridine derivatives are known to serve as pharmacophores and structural elements in compounds active against various molecular targets. They have been identified as potent kinase inhibitors and have shown activity against targets such as VEGFR-2 (vascular endothelial growth factor receptor 2), EDG-1 (endothelial differentiation gene-1), and ACC2 (acetyl-CoA carboxylase 2) proteins. These compounds also exhibit immunosuppressive and antiviral properties .
Synthesis of Novel Compounds
The oxazolo[4,5-C]pyridine scaffold is utilized in synthetic chemistry to create novel compounds with potential biological activity. For example, 5-Amino-4-cyano-1,3-oxazoles can be condensed with various reagents like formamidine and urea to obtain new oxazolo[4,5-d]pyrimidines .
Antibacterial Agents
Derivatives of 2-(phenyl)oxazolo[4,5-b]-pyridine have been tested against bacterial strains using standard methods like two-fold serial dilution. These studies help in determining the minimum inhibitory concentration (MIC) and the potential of these compounds as antibacterial agents .
Charge Transfer Studies
Oxazolo[4,5-b]pyridine derivatives have been studied for their excited-state intramolecular charge transfer properties. This research is significant in understanding the electronic behavior of these compounds which can be crucial for designing materials for electronic applications .
Safety and Hazards
Wirkmechanismus
- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .
- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .
Target of Action
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
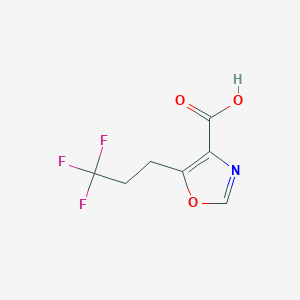
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
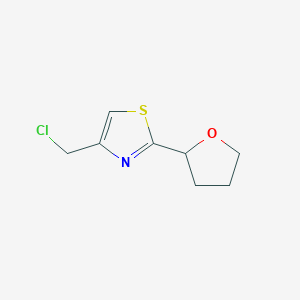
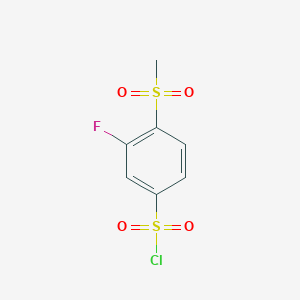
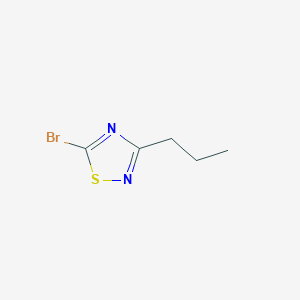
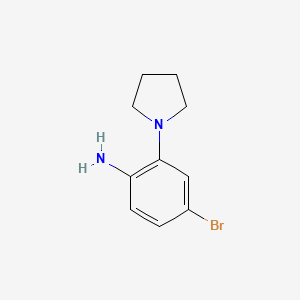



amine](/img/structure/B1376191.png)
